

CHR-6494 TFA: A Comparative Analysis of Kinase Selectivity and Cross-Reactivity

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Compound of Interest

Compound Name: CHR-6494 TFA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **CHR-6494 TFA**, focusing on its selectivity for its primary target, Haspin kinase, and its cross-reactivity with other kinases. The information presented herein is intended to assist researchers in evaluating the suitability of **CHR-6494 TFA** for their specific experimental needs and to provide a framework for understanding its potential on- and off-target effects.

Introduction to CHR-6494 TFA

CHR-6494 TFA is a potent, cell-permeable inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis.[1] Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division. Inhibition of Haspin by CHR-6494 leads to a reduction in H3T3ph levels, resulting in mitotic catastrophe, characterized by metaphase misalignment, spindle abnormalities, and ultimately, apoptosis in cancer cells.[2] CHR-6494 has demonstrated anti-proliferative effects across various cancer cell lines, including cervical, colon, and breast cancer.

Kinase Selectivity Profile of CHR-6494 TFA

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. High selectivity minimizes off-target effects, leading to more precise experimental outcomes and potentially fewer side effects in a clinical setting.

CHR-6494 TFA is a highly potent inhibitor of Haspin kinase, with a reported half-maximal inhibitory concentration (IC₅₀) of 2 nM.^{[3][4]} To assess its selectivity, CHR-6494 has been profiled against a panel of other kinases. While a comprehensive public kinome scan is not readily available, data from a screen against 27 kinases indicates a degree of cross-reactivity with some kinases, particularly at higher concentrations.

The following table summarizes the known inhibitory activity of **CHR-6494 TFA** against its primary target and selected off-target kinases.

Kinase Target	IC ₅₀ (nM)	% Inhibition at 100 nM
Haspin	2	Not specified, but expected to be >95%
TrkA	Not specified	58%
GSK-3β	Not specified	48%
PIM1	Not specified	36%
Cdk1/B	Not specified	34%
Cdk2/A	Not specified	33%

Data sourced from a product description by a commercial supplier.^[1]

This data suggests that while CHR-6494 is highly potent against Haspin, it exhibits moderate inhibitory activity against several other kinases at a concentration of 100 nM. This concentration is significantly higher than its IC₅₀ for Haspin, suggesting a window for selective inhibition in experimental settings. However, researchers should be mindful of these potential off-target effects, especially when using CHR-6494 at higher concentrations.

Experimental Protocols

To provide a comprehensive understanding of how the kinase selectivity of **CHR-6494 TFA** is determined, a representative experimental protocol for an in vitro kinase inhibition assay is detailed below. This protocol is based on standard methodologies used in the field.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

- Recombinant human Haspin kinase
- Histone H3 peptide (or other suitable substrate)
- **CHR-6494 TFA** (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
- [γ -³²P]ATP
- ATP
- 96-well filter plates
- Phosphoric acid solution
- Scintillation fluid
- Microplate scintillation counter

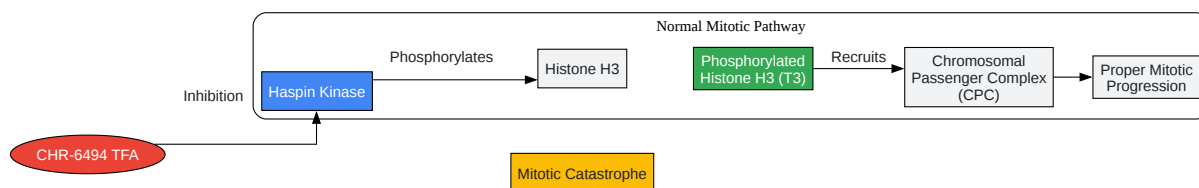
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **CHR-6494 TFA** in DMSO. A typical starting concentration range would be from 1 μ M down to picomolar concentrations.
- **Reaction Setup:** In a 96-well plate, combine the kinase reaction buffer, recombinant Haspin kinase, and the histone H3 peptide substrate.

- **Inhibitor Addition:** Add the diluted **CHR-6494 TFA** or DMSO (vehicle control) to the appropriate wells.
- **Initiation of Reaction:** Start the kinase reaction by adding a mixture of [γ - 32 P]ATP and unlabeled ATP to each well. The final ATP concentration should be close to the K_m of the kinase for ATP to ensure accurate IC₅₀ determination.
- **Incubation:** Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- **Reaction Termination and Substrate Capture:** Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.
- **Washing:** Wash the filter plate multiple times with phosphoric acid solution to remove unincorporated [γ - 32 P]ATP.
- **Detection:** After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
- **Data Analysis:** The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each concentration of **CHR-6494 TFA** compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

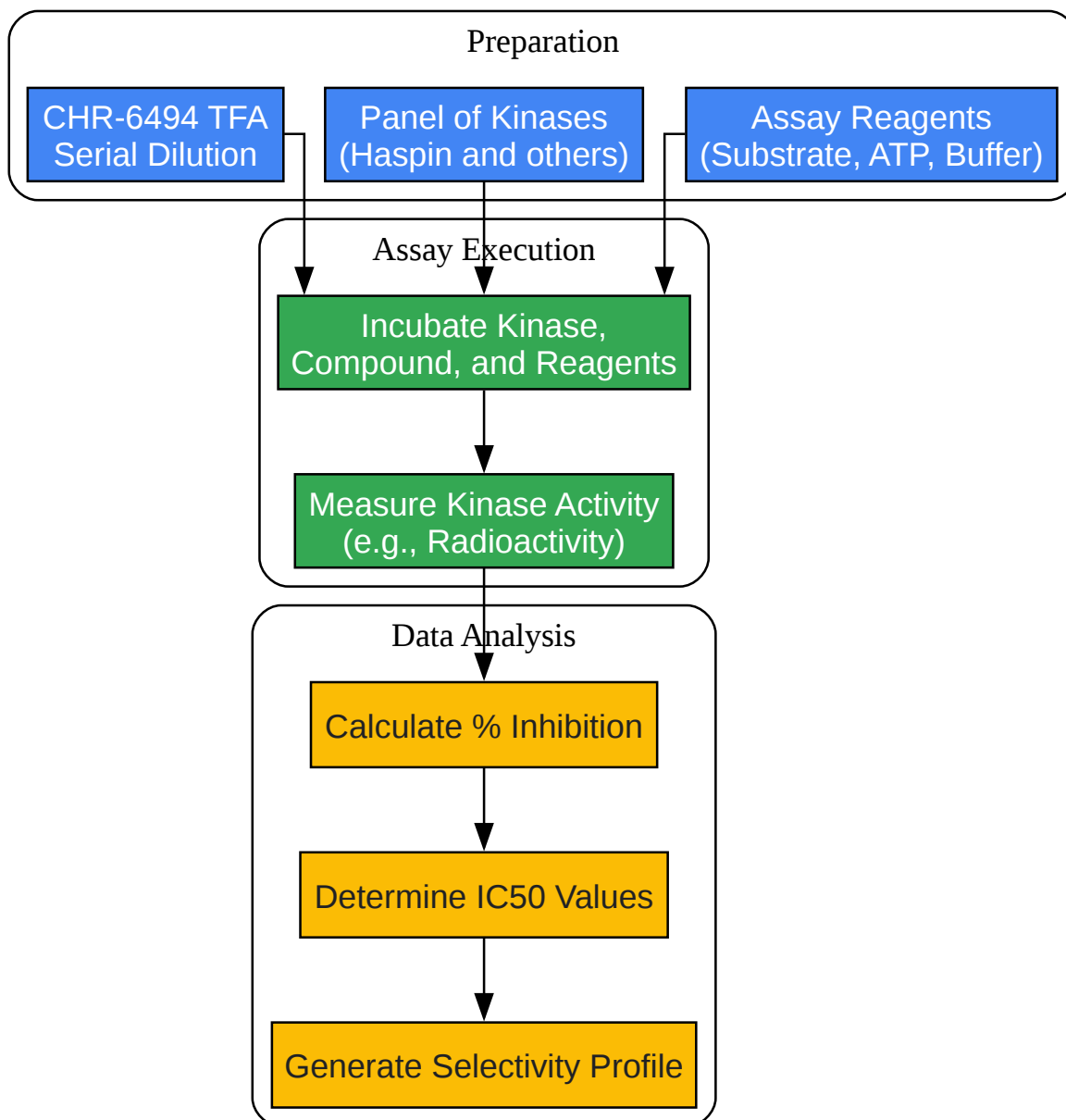
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of CHR-6494 and the workflow for assessing its selectivity, the following diagrams are provided.



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Caption: Haspin Kinase Signaling Pathway and Point of Inhibition by **CHR-6494 TFA**.



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Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.

Conclusion

CHR-6494 TFA is a highly potent inhibitor of Haspin kinase, making it a valuable tool for studying the roles of Haspin in mitosis and other cellular processes. While it exhibits high selectivity for its primary target, researchers should consider its potential for off-target inhibition

of kinases such as TrkA, GSK-3 β , PIM1, and specific CDKs, especially at concentrations significantly above its Haspin IC₅₀. Careful dose-response studies and consideration of the cellular context are recommended to ensure the specific inhibition of Haspin in experimental systems. This guide provides a foundation for the informed use of **CHR-6494 TFA** and encourages further investigation into its comprehensive selectivity profile.

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